![molecular formula C14H12BrNO3 B6332921 6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95% CAS No. 926295-14-9](/img/structure/B6332921.png)
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester, 95%
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Description
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester (6-BMPNA-Me) is a synthetic compound that is used in various scientific research applications. It is a brominated derivative of nicotinic acid and is used as a ligand for a variety of biochemical and physiological studies. 6-BMPNA-Me is a white crystalline solid with a purity of 95%. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
Mitochondrial Targeting for Antitumor Drugs
The compound has been utilized in the design of chimeric drugs aimed at mitochondrial delivery. This application is particularly promising in the development of antitumor agents. By targeting the mitochondria, drugs can disrupt the metabolic processes of cancer cells, leading to apoptosis. The noncharged nature of the thiophene group, which is structurally similar to the compound , has been shown to facilitate mitochondrial accumulation, making it an effective carrier for such drugs .
Synthesis of Metabolic Chimeric Drugs
Researchers have used the compound as a precursor in the synthesis of metabolic chimeric drugs. These drugs combine a metabolic modulator with a carrier molecule to enhance delivery to specific cellular organelles, such as mitochondria. The compound’s role in the synthesis process is crucial for the creation of these innovative therapeutic agents .
Fluorescent Markers for Biological Studies
The compound’s structural framework allows for the attachment of fluorescent markers without affecting the marker’s properties. This application is vital for biological studies that require tracking and visualization of cellular components under a microscope. The compound’s ability to link to these markers without altering their fluorescence is a significant advantage for researchers .
Drug Design with Noncharged Carriers
In drug design, the use of noncharged carriers like the compound is advantageous. Noncharged carriers can bypass certain cellular barriers more easily than charged molecules. This property is beneficial for the development of drugs that need to reach intracellular targets with minimal interference .
Probing Cellular Metabolism
The compound can be used to probe cellular metabolism. By incorporating it into molecules that interact with metabolic enzymes, scientists can study the effects of these interactions on cellular metabolism. This application is crucial for understanding diseases that involve metabolic dysregulation .
Development of Diagnostic Tools
The compound’s ability to be modified and linked to other molecules makes it a candidate for developing diagnostic tools. For example, it can be used to create probes that bind to specific proteins or DNA sequences, aiding in the detection of various diseases .
Research on Drug Resistance Mechanisms
By using the compound in the synthesis of drugs with different modes of action, researchers can study how cancer cells develop resistance. This knowledge is essential for developing new strategies to overcome drug resistance in cancer therapy .
Enhancing Drug Solubility and Stability
The compound can be used to enhance the solubility and stability of drugs. By attaching it to drug molecules that are poorly soluble or unstable, researchers can improve their pharmacokinetic properties, leading to more effective treatments .
properties
IUPAC Name |
methyl 6-(4-bromo-3-methylphenoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-9-7-11(4-5-12(9)15)19-13-6-3-10(8-16-13)14(17)18-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFENHSUKHNGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromo-3-methyl-phenoxy)-nicotinic acid methyl ester |
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